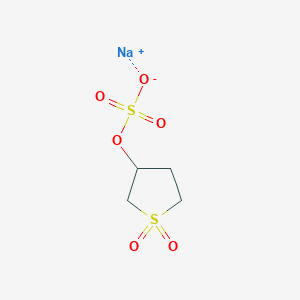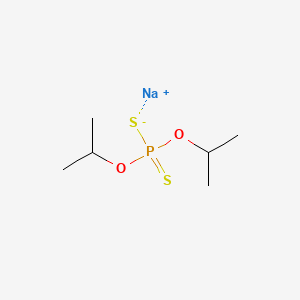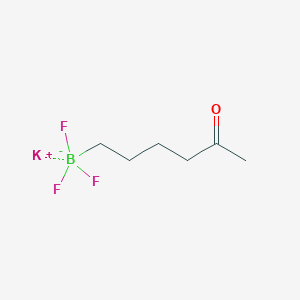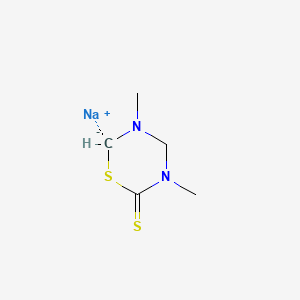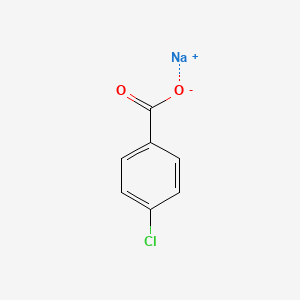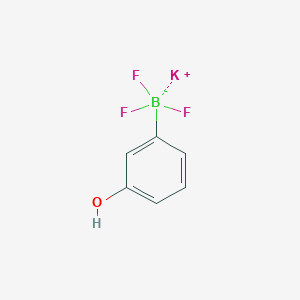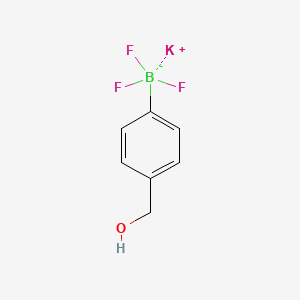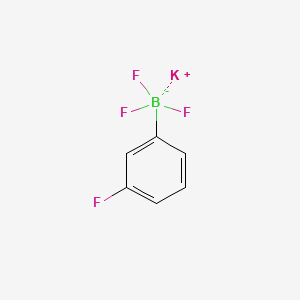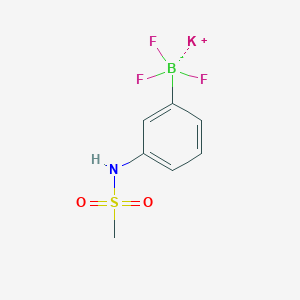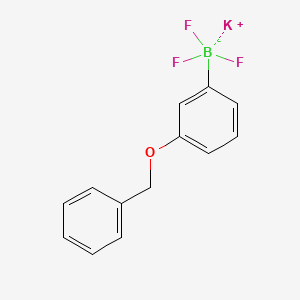
(2-Bromo-4-fluorophényl)thiourée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6BrFN2S. It is a derivative of thiourea, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.
Applications De Recherche Scientifique
(2-Bromo-4-fluorophenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
Target of Action
Thiourea derivatives, in general, have been known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets in a way that leads to their diverse biological activities .
Biochemical Pathways
It is known that thiourea derivatives can affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 24911 , which could influence its bioavailability.
Result of Action
It is known that thiourea derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
(2-Bromo-4-fluorophenyl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiourea derivatives, including (2-Bromo-4-fluorophenyl)thiourea, have been shown to exhibit inhibitory effects on certain enzymes, such as urease and tyrosinase . These interactions are primarily due to the compound’s ability to form strong hydrogen bonds and coordinate with metal ions present in the active sites of these enzymes. Additionally, (2-Bromo-4-fluorophenyl)thiourea can interact with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of (2-Bromo-4-fluorophenyl)thiourea on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, (2-Bromo-4-fluorophenyl)thiourea can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it can induce apoptosis in certain cell types by activating specific genes involved in programmed cell death. The compound’s impact on cellular metabolism includes the modulation of metabolic flux and the alteration of metabolite levels, which can affect overall cell function and viability .
Molecular Mechanism
The molecular mechanism of action of (2-Bromo-4-fluorophenyl)thiourea involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . (2-Bromo-4-fluorophenyl)thiourea can bind to the active sites of enzymes, forming stable complexes that inhibit their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in various cellular effects. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromo-4-fluorophenyl)thiourea can change over time due to factors such as stability, degradation, and long-term cellular effects . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can affect the compound’s potency and efficacy in biochemical assays. Long-term studies have shown that (2-Bromo-4-fluorophenyl)thiourea can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (2-Bromo-4-fluorophenyl)thiourea vary with different dosages in animal models . At low doses, the compound can exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation. At higher doses, (2-Bromo-4-fluorophenyl)thiourea can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
(2-Bromo-4-fluorophenyl)thiourea is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to potential toxic effects. Additionally, (2-Bromo-4-fluorophenyl)thiourea can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Bromo-4-fluorophenyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by membrane transporters, facilitating its uptake into cells. Once inside the cell, (2-Bromo-4-fluorophenyl)thiourea can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of (2-Bromo-4-fluorophenyl)thiourea plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, (2-Bromo-4-fluorophenyl)thiourea localized in the nucleus can interact with transcription factors and influence gene expression, while its presence in the mitochondria can affect cellular respiration and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)thiourea typically involves the reaction of 2-bromo-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .
Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiourea derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Corresponding amines.
Comparaison Avec Des Composés Similaires
Thiourea: The parent compound, with a simpler structure and broader range of applications.
(2-Bromo-4-chlorophenyl)thiourea: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties.
(2-Fluoro-4-nitrophenyl)thiourea: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness: (2-Bromo-4-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These substitutions enhance its reactivity and potential for specific applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
(2-bromo-4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWFQALPPXVMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
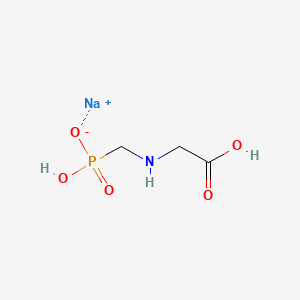
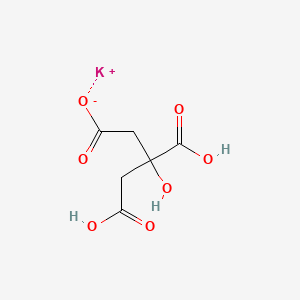
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
